2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid
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Overview
Description
2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid is a complex organic compound that features a benzothiazole moiety linked to a benzoic acid derivative through a diazenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid typically involves a multi-step process. One common method includes:
Diazo Coupling Reaction: This involves the reaction of 5-bromo-1,3-benzothiazole-2-amine with nitrous acid to form the corresponding diazonium salt.
Coupling with Dimethylaminobenzoic Acid: The diazonium salt is then coupled with 5-(dimethylamino)benzoic acid under basic conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: The azo group can be reduced to form the corresponding amines.
Substitution: The bromine atom on the benzothiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent due to its benzothiazole moiety.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in organic electronics and as a dye due to its azo linkage.
Mechanism of Action
The mechanism of action of 2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid largely depends on its application:
Anti-tubercular Activity: It targets the enzyme DprE1 in Mycobacterium tuberculosis, inhibiting its function and thereby exerting its anti-tubercular effects.
Dye Properties: The azo linkage allows for strong absorption in the visible region, making it useful as a dye.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(5-Chloro-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid
- 2-[(E)-(5-Methyl-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid
Uniqueness
- Bromine Substitution : The presence of a bromine atom in 2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid can lead to unique reactivity patterns compared to its chloro and methyl analogs.
- Azo Linkage : The azo linkage provides distinct electronic properties, making it suitable for specific applications in dyes and organic electronics.
Properties
CAS No. |
130689-28-0 |
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Molecular Formula |
C16H13BrN4O2S |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
2-[(5-bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C16H13BrN4O2S/c1-21(2)10-4-5-12(11(8-10)15(22)23)19-20-16-18-13-7-9(17)3-6-14(13)24-16/h3-8H,1-2H3,(H,22,23) |
InChI Key |
BRONXCTZNQPCMT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=CC(=C3)Br)C(=O)O |
Origin of Product |
United States |
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